molecular formula C10H9ClN2OS B1607783 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 91225-70-6

2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1607783
CAS No.: 91225-70-6
M. Wt: 240.71 g/mol
InChI Key: LFTAXGCADIGOSK-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one follows International Union of Pure and Applied Chemistry conventions for complex fused heterocyclic systems. The complete systematic name reflects the hierarchical arrangement of the bicyclic core structure, with the thieno[2,3-d]pyrimidine serving as the primary scaffold and the cyclopentane ring forming an additional fused component. The numbering system begins with the pyrimidine nitrogen atoms, proceeding through the thiophene ring, and continuing to the cyclopentane portion of the molecule.

The compound is officially registered under Chemical Abstracts Service number 91225-70-6, with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 grams per mole. Alternative nomenclature systems include the designation as 4H-Cyclopentathieno[2,3-d]pyrimidin-4-one, 2-(chloromethyl)-1,5,6,7-tetrahydro-, which emphasizes the pyrimidinone core structure. The systematic identification also incorporates the MDL Number MFCD00782908, providing a unique identifier within chemical databases.

The structural designation follows the established conventions for polycyclic aromatic heterocycles, where the thieno[2,3-d]pyrimidine framework serves as the foundation for nomenclature. The cyclopenta designation indicates the fusion pattern of the cyclopentane ring to the thieno-pyrimidine core, specifically at positions 4 and 5 of the thiophene ring. The numerical locants 2, 3, 5, 6, and 7 specify the positions of substitution and saturation within the overall molecular framework.

Molecular Architecture: Bicyclic Framework Analysis

The molecular architecture of 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one exhibits a complex tricyclic arrangement consisting of three interconnected ring systems. The central thieno[2,3-d]pyrimidine core provides the fundamental heterocyclic framework, while the fused cyclopentane ring contributes additional structural rigidity and three-dimensional character to the molecule. This arrangement creates a highly constrained molecular geometry that influences both the compound's chemical reactivity and potential biological activity.

The pyrimidine ring within the structure adopts a planar configuration characteristic of aromatic heterocycles, with the nitrogen atoms at positions 1 and 3 providing sites for potential hydrogen bonding and coordination interactions. The thiophene component maintains its aromatic character while serving as a bridge between the pyrimidine and cyclopentane components of the molecule. The sulfur atom within the thiophene ring contributes to the overall electronic properties of the system through its lone pair electrons and polarizability.

The cyclopentane ring exists in a non-planar conformation due to the inherent flexibility of five-membered saturated rings. Structural studies of related compounds indicate that such rings typically adopt envelope or half-chair conformations to minimize ring strain. The tetrahydro designation specifically refers to the saturated nature of positions 5, 6, 7, and 8 within the cyclopentane ring, distinguishing this structure from fully aromatic analogs.

Structural Component Ring Size Saturation Level Aromatic Character
Pyrimidine 6-membered Aromatic Yes
Thiophene 5-membered Aromatic Yes
Cyclopentane 5-membered Tetrahydro No

Stereoelectronic Features of the Thieno-Pyrimidinone Core

The stereoelectronic properties of the thieno-pyrimidinone core in 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one arise from the unique electronic distribution within the fused heterocyclic system. The pyrimidinone component exhibits characteristic carbonyl reactivity at position 4, where the electron-withdrawing nature of the adjacent nitrogen atoms enhances the electrophilic character of the carbonyl carbon. This electronic configuration contributes to the compound's potential for nucleophilic addition reactions and coordination chemistry applications.

The thiophene ring system contributes significant electron density to the overall molecular framework through its sulfur atom, which possesses two lone pairs of electrons available for various interactions. The aromatic character of the thiophene ring enables electron delocalization throughout the fused system, creating regions of enhanced electron density that influence the compound's chemical behavior. The positioning of the thiophene ring between the pyrimidine and cyclopentane components allows for effective electronic communication between these structural elements.

The electron-withdrawing effects of the nitrogen atoms within the pyrimidine ring create an electronic imbalance that influences the reactivity of adjacent positions. The carbonyl group at position 4 experiences enhanced electrophilicity due to the inductive effects of the neighboring nitrogen atoms, while the thiophene sulfur provides electron-donating character to balance the overall electronic distribution. This electronic arrangement contributes to the compound's stability while maintaining sufficient reactivity for synthetic transformations.

The fused nature of the tricyclic system creates a rigid molecular framework that constrains the available conformations and influences the spatial arrangement of reactive sites. This structural rigidity enhances the selectivity of chemical reactions by limiting the accessible transition states and intermediates. The planar arrangement of the aromatic components contrasts with the non-planar cyclopentane ring, creating a unique three-dimensional molecular topology that influences both chemical and biological interactions.

Chloromethyl Substituent: Conformational and Electronic Implications

The chloromethyl substituent attached to position 2 of the pyrimidine ring represents a critical structural feature that significantly influences both the conformational behavior and electronic properties of 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one. The presence of the chlorine atom introduces a strongly electronegative center that affects the overall electron distribution within the molecule. The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions, making this position highly reactive and suitable for further synthetic modifications.

The conformational flexibility of the chloromethyl substituent allows for rotation around the carbon-carbon bond connecting the methyl group to the pyrimidine ring. This rotational freedom creates multiple possible conformations, each with distinct spatial arrangements that can influence the compound's interactions with biological targets or synthetic reagents. The steric bulk of the chlorine atom may restrict certain conformations while favoring others, leading to preferred orientations that minimize unfavorable interactions.

Electronic effects of the chloromethyl group extend beyond simple inductive withdrawal of electron density. The chlorine atom's high electronegativity creates a significant dipole moment within the substituent, contributing to the overall polarity of the molecule. This increased polarity affects the compound's solubility characteristics and influences its behavior in various chemical environments. The electron-withdrawing nature of the chloromethyl group also affects the reactivity of other positions within the molecule, particularly those in proximity to the substitution site.

Property Effect of Chloromethyl Group Implications
Electronic Distribution Electron-withdrawing inductive effect Enhanced electrophilicity at adjacent positions
Conformational Behavior Restricted rotation around C-C bond Preferred molecular conformations
Chemical Reactivity Excellent leaving group capability High susceptibility to nucleophilic substitution
Molecular Polarity Significant dipole contribution Modified solubility and interaction profiles

The positioning of the chloromethyl group at the 2-position of the pyrimidine ring places it in close proximity to the nitrogen atom at position 1, creating opportunities for intramolecular interactions that may stabilize certain conformations. The spatial relationship between the chloromethyl substituent and other functional groups within the molecule influences the overall molecular geometry and affects the accessibility of reactive sites during chemical transformations. This strategic positioning makes the chloromethyl group an ideal handle for synthetic manipulations while maintaining the integrity of the core heterocyclic framework.

Properties

IUPAC Name

10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-4-7-12-9(14)8-5-2-1-3-6(5)15-10(8)13-7/h1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTAXGCADIGOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367904
Record name STK648431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91225-70-6
Record name STK648431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotides such as cAMP and cGMP . The compound inhibits PDE10A, leading to increased levels of these cyclic nucleotides, which in turn modulate neuronal signal transduction and synaptic transmission . Additionally, it forms hydrogen bonds with specific amino acid residues in the active site of PDE10A, enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity, particularly against prostate cancer (PC3) and lung carcinoma (A549) cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE10A by this compound leads to alterations in the cAMP/PKA signaling pathway, which affects cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE10A, forming hydrogen bonds with residues such as ASN226, THR187, and ASP228 . This binding inhibits the enzyme’s activity, leading to increased levels of cAMP and cGMP. The compound also affects gene expression by modulating the phosphorylation of dopamine- and cAMP-regulated neuronal phosphoprotein (DARPP-32), which plays a role in neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PDE10A, resulting in long-term changes in cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is influenced by factors such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins .

Biological Activity

2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS No. 91225-70-6) is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and functional groups. This article delves into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H9ClN2OS
  • Molecular Weight : 240.71 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine moiety fused with a cyclopentane framework, with a chloromethyl group enhancing its reactivity.

Biological Activity

Research indicates that compounds related to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

  • Studies have shown that derivatives of this compound demonstrate significant antibacterial properties against various strains. For instance:
    • Compounds similar to this structure have been tested against Gram-positive and Gram-negative bacteria.
    • Results indicated high inhibition percentages against pathogens like Escherichia coli and Staphylococcus aureus.

2. Anticancer Potential

  • The compound's structure allows it to interact with biological targets involved in cancer progression.
  • Preliminary studies suggest that it may inhibit specific enzymes or pathways crucial for tumor growth.

3. Enzyme Inhibition

  • Interaction studies focused on the compound's binding affinity to various enzymes. For example:
    • It has been noted to inhibit certain kinases and phosphatases that are pivotal in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Synthesis Method Description
Nucleophilic Substitution The chloromethyl group can undergo nucleophilic substitution reactions to create more complex derivatives.
Cyclization Reactions Utilizing cyclization techniques to form the bicyclic structure from simpler precursors enhances synthetic accessibility.
Functionalization The chloromethyl group allows further functionalization for improving biological activity and specificity.

Case Studies

  • Antibacterial Efficacy Study
    • A recent study evaluated the antibacterial efficacy of synthesized derivatives of this compound against Pseudomonas aeruginosa and Bacillus subtilis. The results showed that certain derivatives exhibited zones of inhibition greater than 20 mm at concentrations of 50 µg/mL.
  • Anticancer Activity Assessment
    • In vitro tests on cancer cell lines demonstrated that some derivatives could reduce cell viability by over 50% at micromolar concentrations. Mechanistic studies indicated that these compounds might induce apoptosis through caspase activation.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is highlighted through comparisons with analogous thienopyrimidine derivatives. Key differences lie in substituent groups, ring systems, and biological activities.

Structural and Physical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) References
This compound -CH₂Cl at C2 C₁₀H₉ClN₂OS Not reported IR: NH, CO, C=C ; ^1H-NMR: CH₂, CH₂-Cl signals
7-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one -S-C=S, -CH₂Ph at C7 C₁₆H₁₅N₃OS₂ >300 IR: NH (3280 cm⁻¹), C=S (1225 cm⁻¹); ^1H-NMR: δ 4.50 (s, CH₂-Ph)
1-(4-Chlorophenyl)-6,7,8,9-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,2,4]triazolo[3,4-b]pyrimidin-5-one -Cl-C₆H₄ at C1 C₁₆H₁₀ClN₅OS 218–219 IR: C=O (1680 cm⁻¹), C=N (1600 cm⁻¹); ^13C-NMR: δ 165.2 (C=O)
2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one -SH, -CH₃ at C3 C₉H₉N₂OS₂ Not reported IR: SH (2550 cm⁻¹), C=O (1665 cm⁻¹); ^1H-NMR: δ 2.40 (s, CH₃)
2-[(4-Methylbenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one -SCH₂-C₆H₄CH₃, -Cl-C₆H₄ at C3 C₂₂H₂₀ClN₂OS₂ Not reported IR: C=O (1690 cm⁻¹), S-C (680 cm⁻¹); ^1H-NMR: δ 3.75 (s, SCH₂)

Key Observations :

  • The chloromethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike benzyl or aryl substituents in analogs .
  • Melting points correlate with molecular symmetry and hydrogen bonding: Aromatic substituents (e.g., 4-chlorophenyl in ) increase rigidity and melting points compared to aliphatic substituents.

Key Observations :

  • Antimicrobial activity is enhanced by electron-withdrawing groups (e.g., nitro in ) but reduced by bulky substituents .

Preparation Methods

Cyclocondensation of 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]thiophene-3-Carboxylate with Chloroacetonitrile

Reaction Pathway
The primary synthetic route involves reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with chloroacetonitrile under acidic conditions.

Procedure

  • Reactants :
    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (precursor)
    • Chloroacetonitrile (alkylating agent)
    • Hydrogen chloride (HCl) gas (catalyst, generated in situ via Kipp’s apparatus)
    • 1,4-Dioxane (solvent)
  • Conditions :

    • Room temperature (20–25°C)
    • Reaction time: 12–24 hours
    • Acidic environment (HCl in 1,4-dioxane)
  • Workup :

    • Precipitation of the product by cooling the reaction mixture.
    • Washing with cold 1,4-dioxane and water to remove unreacted reagents.

Yield : 70%

Multi-Step Synthesis via Gewald Reaction Intermediate

This method involves constructing the thiophene core before cyclization:

Step 1: Gewald Reaction for Thiophene Synthesis

  • Reactants : Cyclohexanone, ethyl cyanoacetate, sulfur.
  • Catalyst : Diethylamine in absolute ethanol at 60°C.
  • Product : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (orange crystalline solid).

Step 2: Cyclization with Chloroacetonitrile

  • Reactants : Thiophene intermediate from Step 1, chloroacetonitrile.
  • Conditions : HCl gas in 1,4-dioxane at room temperature.
  • Product : 2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one (white precipitate).

Comparative Analysis of Methods

Parameter Cyclocondensation Gewald-Based Synthesis
Starting Material Pre-formed thiophene ester Cyclohexanone, ethyl cyanoacetate
Key Reagent Chloroacetonitrile Chloroacetonitrile
Catalyst HCl gas Diethylamine (Step 1), HCl (Step 2)
Solvent 1,4-Dioxane Ethanol (Step 1), 1,4-dioxane (Step 2)
Yield 70% Not explicitly reported
Purity High (precipitated solid) High (crystalline intermediate)

Critical Reaction Insights

  • Acid Catalysis : HCl gas facilitates the nucleophilic attack of the amino group on chloroacetonitrile, enabling cyclization.
  • Solvent Role : 1,4-Dioxane stabilizes intermediates and enhances solubility of reactants.
  • Byproducts : Unreacted chloroacetonitrile and residual sulfur from the Gewald reaction require thorough washing.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in dopamine D2 receptor modulators, highlighting its pharmaceutical relevance. Its synthesis scalability (70% yield) makes it viable for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, and how are yields maximized?

  • Methodology : The synthesis typically involves cyclization of azomethine intermediates under reflux in glacial acetic acid, followed by precipitation with sodium chloride solution. Key steps include controlling reaction time (30–60 minutes) and solvent choice (e.g., DMSO as a catalyst). Recrystallization from acetic acid enhances purity . Yields >90% are achievable with stoichiometric optimization and slow cooling to promote crystallization.
  • Characterization : Use IR spectroscopy (C=O stretch at ~1720 cm⁻¹) and 1^1H-NMR (chloromethyl protons at δ ~2.5–3.0 ppm) to confirm structure .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

  • Analytical Workflow :

IR Spectroscopy : Confirm carbonyl (C=O, ~1720 cm⁻¹) and NH stretches (~3350 cm⁻¹) .

NMR : Key signals include cyclopentane protons (δ 1.5–2.5 ppm, multiplet) and pyrimidine NH (δ ~10.5 ppm) .

XRD : Resolve fused-ring conformation and bond angles for crystallographic validation .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Approach :

  • In vitro kinase inhibition : Test against VEGFR-2 or AKT pathways using ELISA-based assays. IC50_{50} values <10 µM indicate potential .
  • Apoptosis induction : Use flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can substituent variations at the 2-position influence biological activity, and what synthetic strategies enable diversification?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., Cl, F) : Enhance kinase inhibition (e.g., 4-Fluorophenyl derivative in showed 90% yield and high activity).
  • Bulkier substituents (e.g., tert-butyl) : Improve metabolic stability but may reduce solubility .
    • Synthetic Strategy : React 3-amino-2-mercapto precursors with aldehydes/ketones under ethanol reflux. For example, benzylidene derivatives achieved 62–92% yields .

Q. What computational methods are effective for predicting binding modes and optimizing derivatives?

  • Docking Protocols :

Protein Preparation : Use crystal structures (e.g., VEGFR-2 PDB: 1Y6A) with AutoDock Vina.

Ligand Docking : Prioritize H-bond interactions with kinase hinge regions (e.g., pyrimidin-4-one carbonyl with Lys868) .

  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of chloromethyl interactions in hydrophobic pockets .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Case Study : A derivative showed potent VEGFR-2 inhibition in vitro (IC50_{50} = 0.5 µM) but poor bioavailability in murine models.
  • Resolution :

  • Solubility Enhancement : Use PEGylation or pro-drug strategies.
  • Metabolic Profiling : Conduct LC-MS/MS to identify rapid glucuronidation as a key issue .

Key Considerations for Experimental Design

  • Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc) to remove byproducts from cyclization .
  • Scale-Up Challenges : Replace DMSO with recyclable solvents (e.g., PEG-400) to reduce environmental impact .
  • Data Reproducibility : Standardize reaction conditions (e.g., 110°C, N2_2 atmosphere) across batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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